molecular formula C10H9N3O3 B15199021 (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol

(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol

Cat. No.: B15199021
M. Wt: 219.20 g/mol
InChI Key: OOJMZHZOPADIDK-UHFFFAOYSA-N
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Description

(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is an organic compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various imidazole derivatives, amino-substituted compounds, and other functionalized molecules depending on the specific reaction pathway.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methanol: Similar in structure but lacks the imidazole ring.

    (4-Nitrophenyl)imidazole: Contains the nitrophenyl and imidazole groups but lacks the methanol group.

    (4-Nitrophenyl)aziridin-2-ylmethanol: Contains a similar nitrophenyl group but with an aziridine ring instead of imidazole.

Uniqueness

(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is unique due to the combination of the nitrophenyl group, imidazole ring, and methanol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

[2-(4-nitrophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9N3O3/c14-6-8-5-11-10(12-8)7-1-3-9(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12)

InChI Key

OOJMZHZOPADIDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)[N+](=O)[O-]

Origin of Product

United States

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